molecular formula C7H5BrN2S B1276090 6-Amino-7-bromobenzothiazole CAS No. 769-20-0

6-Amino-7-bromobenzothiazole

Cat. No.: B1276090
CAS No.: 769-20-0
M. Wt: 229.1 g/mol
InChI Key: NXVRHVCMVAAPCY-UHFFFAOYSA-N
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Description

6-Amino-7-bromobenzothiazole (CAS: 769-20-0) is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol . It belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is synthesized with high purity (98%) and is utilized in pharmaceutical research and organic synthesis .

Preparation Methods

Bromination of 6-Aminobenzothiazole

The direct bromination of 6-aminobenzothiazole is a widely employed method. This approach leverages electrophilic aromatic substitution, where bromine selectively targets the 7-position of the benzothiazole ring due to the directing effects of the amino group at position 6.

Bromine in Acetic Acid

A classical procedure involves treating 6-aminobenzothiazole with bromine (Br₂) in glacial acetic acid under reflux. The reaction typically achieves yields of 63–74% . Key parameters include:

  • Molar ratio : 1:1 (6-aminobenzothiazole to Br₂)
  • Temperature : 0–25°C
  • Reaction time : 1–3 hours

Mechanism : The amino group activates the aromatic ring, directing bromine to the para position (C7). Excess bromine is avoided to prevent di-bromination.

Copper-Mediated Bromination

Copper(II) bromide (CuBr₂) enhances regioselectivity and reaction efficiency. A representative protocol from Ambeed.com involves:

  • Reagents : 6-Aminobenzothiazole, CuBr₂, iso-pentyl nitrite
  • Solvent : Acetonitrile
  • Conditions : 0°C for 1 hour
  • Yield : 87%

This method minimizes side products, as confirmed by HPLC monitoring.

Cyclization of Substituted Anilines

An alternative route involves constructing the benzothiazole ring from 4-bromoaniline derivatives.

Thiocyanation and Cyclization

A two-step process described by IAJPS proceeds as follows:

  • Thiocyanation : 4-Bromoaniline reacts with potassium thiocyanate (KSCN) in ethanol/HCl, followed by bromine addition.
  • Cyclization : The intermediate undergoes reflux in acetic acid to form 2-amino-6-bromo-benzothiazole.
  • Yield : 68% after recrystallization.

Limitation : Requires strict control of bromine stoichiometry to avoid over-bromination.

Diazotization and Coupling

Solid-phase synthesis (PMC) utilizes diazonium salt formation:

  • Diazotization : 4-Bromo-2-aminothiophenol reacts with NaNO₂/HCl at -20°C.
  • Cyclization : The diazonium salt is treated with CuBr in HBr, yielding 6-amino-7-bromobenzothiazole.
  • Yield : 70%.

Solid-Phase Synthesis

Solid-supported methods improve purity and scalability. A protocol from PMC employs:

  • Resin-bound intermediates : Polystyrene-supported isothiocyanates react with anilines to form thioureas.
  • Cyclization : Bromine in acetic acid induces ring closure.
  • Cleavage : Hydrazine monohydrate releases the product from the resin.
Entry Conditions Yield Purity
A Br₂/AcOH, 1h, 25°C 63% >85%
B CuBr₂/iso-pentyl nitrite, 0°C 87% >90%
C Solid-phase, hydrazine 70% >95%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Bromination Simple, cost-effective Risk of di-bromination 63–87%
Aniline Cyclization Suitable for large-scale production Multi-step, purification challenges 41–74%
Solid-Phase High purity, scalability Requires specialized reagents 50–70%

Industrial-Scale Considerations

Industrial protocols optimize for cost and efficiency:

  • Continuous flow reactors : Reduce reaction time and improve safety during bromine handling.
  • Catalytic systems : Palladium or copper catalysts enable milder conditions (e.g., 65°C vs. reflux).
  • Byproduct management : Silica gel chromatography or recrystallization in ethanol enhances purity.

Emerging Techniques

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).
  • Electrochemical bromination : Eliminates hazardous bromine gas, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, expanding its utility in organic synthesis.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid is commonly used for the bromination of 6-aminobenzothiazole.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce nitro or hydroxyl derivatives.

Scientific Research Applications

Synthetic Routes

EntryMethodAnilineProductYield (%)
ABromination6-Aminobenzothiazole6-Amino-7-bromobenzothiazole63-74
BAlternative Method6-AminobenzothiazoleThis compound41
COptimized Conditions6-AminobenzothiazoleThis compound70

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique electronic properties allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.
  • Coupling Reactions : It can form bonds with other aromatic compounds.
  • Oxidation and Reduction : The amino group can undergo oxidation or reduction, altering the compound's reactivity .

The compound exhibits notable biological activities, particularly as an antimicrobial and antiviral agent.

  • Antimicrobial Properties : Research indicates that derivatives of this compound show significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated effective inhibition zones against E. coli and Staphylococcus aureus .
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by targeting essential viral proteins or enzymes .

Medicinal Applications

Ongoing research is focused on the potential use of this compound in developing new pharmaceuticals. Its derivatives are being investigated for their effectiveness against drug-resistant pathogens and their potential as anticancer agents due to their cytotoxic properties .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted benzothiazoles, including this compound. The results indicated varying degrees of effectiveness against different bacterial strains:

BacteriaZone of Inhibition (mm) at Different Concentrations (ppm)
0 ppm
E. coli0
Salmonella typhimurium0
Staphylococcus aureus0

This study highlights the compound's potential as an effective antimicrobial agent .

Cytotoxicity Studies

In vitro studies using T-Jurkat cells demonstrated that certain derivatives exhibited antiproliferative activity with reduced cytotoxicity compared to traditional chemotherapeutic agents. This suggests a favorable safety profile for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Amino-7-bromobenzothiazole and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular differences between 6-amino-7-bromobenzothiazole and related benzothiazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number
This compound C₇H₅BrN₂S 229.10 NH₂ (6), Br (7) 769-20-0
6-Bromo-2-aminobenzothiazole C₇H₅BrN₂S 229.10 NH₂ (2), Br (6) Not Provided
6-Aminobenzothiazole C₇H₆N₂S 150.20 NH₂ (6) 769-20-0*
2-Aminobenzothiazole C₇H₆N₂S 150.20 NH₂ (2) 136-95-8

Note: A discrepancy exists in CAS numbers for 6-aminobenzothiazole and this compound. Recent sources (2024) assign CAS 769-20-0 to 6-aminobenzothiazole (non-brominated), while older sources (2013) associate it with the brominated derivative .

This compound

  • Anticancer Activity: Derivatives like 6-bromo-2-aminobenzothiazole inhibit SKRB-3 breast cancer, SW620 colon cancer, and HepG2 hepatic carcinoma cells .
  • Antimicrobial Properties : Substituted benzothiazoles exhibit activity against Staphylococcus aureus and Escherichia coli .

Key Comparisons:

Exhibits anti-HIV and anti-estrogenic properties .

2-Aminobenzothiazole: Lacks bromine, reducing molecular weight and altering solubility. Used as a diuretic and anxiolytic agent .

Substituted Derivatives

Schiff base derivatives of 6-bromo-2-aminobenzothiazole (e.g., 6-aryl and 6-(4-chlorophenyl) variants) show enhanced anticancer and antimicrobial activities compared to non-brominated analogs .

Positional Isomerism Impact

  • Bromine Position: Bromine at position 7 (vs. 6) in this compound may alter electronic effects, influencing binding to biological targets like kinases or DNA.
  • Amino Group Position: The amino group at position 6 (vs. 2) could modulate hydrogen-bonding interactions in drug-receptor complexes .

Biological Activity

6-Amino-7-bromobenzothiazole (C7H5BrN2S) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview

This compound is characterized by the presence of an amino group at the 6th position and a bromine atom at the 7th position of the benzothiazole ring. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound for further research and development.

Synthesis

The synthesis of this compound typically involves the bromination of 6-aminobenzothiazole. One common method includes reacting 6-aminobenzothiazole with bromine in acetic acid, which yields the compound as a yellow solid. The following table summarizes various synthetic routes:

Entry Method Aniline Product Yield
aA63%
bA61%
cA73%
dA68%
eB41%
fA74%
gA53%
hC70%

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with key enzymatic processes or disruption of microbial cell membranes .

Antiviral Activity

In addition to antimicrobial effects, some studies suggest that derivatives of this compound may possess antiviral properties. For instance, they may inhibit viral replication by targeting specific viral proteins or enzymes essential for viral life cycles .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cellular models. In vitro studies using T-Jurkat cells and peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives exhibit antiproliferative activity with reduced cytotoxicity compared to traditional chemotherapeutic agents . Furthermore, genotoxicity assessments using the micronucleus test indicated that some derivatives could induce DNA damage, highlighting the need for careful evaluation in therapeutic contexts .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with target proteins, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can lead to the inhibition of critical enzymes involved in metabolic pathways, contributing to its antimicrobial and antiviral effects .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potent antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In a study assessing cytotoxic effects on T-Jurkat cells, certain derivatives showed IC50 values greater than 100 µM, suggesting a favorable safety profile compared to standard chemotherapeutics which often exhibit lower IC50 values .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-7-bromobenzothiazole, and how do reaction conditions influence yield and purity?

The synthesis of benzothiazole derivatives typically involves cyclization reactions using bromine as an oxidant. For this compound, bromination of arylthiourea precursors under controlled conditions (e.g., temperature, solvent polarity, and stoichiometry) is a common approach. However, traditional methods using liquid bromine face challenges due to its toxicity and corrosivity . Optimizing reaction parameters (e.g., substituting bromine with safer oxidizing agents or adjusting reaction time) can improve yield and purity. Characterization via NMR and HPLC is critical to validate structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must adhere to strict safety measures, including wearing PPE (gloves, goggles, lab coats) and working in a fume hood. The compound’s safety data sheet (SDS) highlights risks of skin/eye irritation and respiratory hazards. Proper storage in cool, dry conditions and disposal via certified hazardous waste channels are mandatory. Degradation products over time may pose additional risks, necessitating regular stability testing .

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while 1^1H/13^{13}C NMR validates substitution patterns on the benzothiazole core. HPLC with UV detection quantifies impurities, and X-ray crystallography resolves stereochemical ambiguities. Cross-referencing spectral data with computational models (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity results (e.g., antifungal vs. cytotoxic effects) require rigorous experimental controls and replication across cell lines. Dose-response assays, combined with mechanistic studies (e.g., enzyme inhibition or receptor-binding assays), help isolate target-specific effects. Triangulating data from multiple labs and standardizing assay protocols (e.g., MIC values for antimicrobial activity) reduces variability .

Q. What strategies optimize the regioselective bromination of 2-aminobenzothiazole precursors?

Regioselectivity challenges arise due to competing electrophilic substitution pathways. Using directing groups (e.g., nitro or methoxy substituents) or Lewis acid catalysts (e.g., FeCl3_3) can enhance bromination at the C7 position. Solvent effects (e.g., polar aprotic solvents like DMF) and low-temperature conditions (-10°C to 0°C) further improve selectivity. Reaction monitoring via TLC or in-situ IR spectroscopy aids real-time adjustments .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., fluoro at C6) enhances metabolic stability but may reduce solubility. LogP calculations and in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide rational design. Molecular docking studies predict interactions with cytochrome P450 enzymes, informing toxicity profiles .

Q. What methodological frameworks ensure reproducibility in benzothiazole derivative synthesis?

Adopting QbD (Quality by Design) principles, including DOE (Design of Experiments) to map critical process parameters (CPPs), ensures robustness. Validating synthetic intermediates via orthogonal techniques (e.g., HPLC-MS and 19^{19}F NMR for fluorinated analogs) minimizes batch-to-batch variability. Open-access data repositories for reaction conditions foster cross-lab verification .

Q. How can researchers address conflicting mechanistic hypotheses for the antifungal activity of this compound?

Contradictory mechanisms (e.g., membrane disruption vs. ergosterol biosynthesis inhibition) require comparative transcriptomic profiling of treated fungal strains. CRISPR-Cas9 knockout libraries identify essential genes affected by the compound. Synergy studies with known antifungals (e.g., fluconazole) and time-kill assays clarify mode of action .

Properties

IUPAC Name

7-bromo-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVRHVCMVAAPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405734
Record name 6-Amino-7-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-20-0
Record name 7-Bromo-6-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-7-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-aminobenzothiazole (16 g, 107 mmol) in 100 mL of AcOH was added Br2 (2.0 mL, 43 mmol) dropwise and the resulting reaction mixture was stirred for 1 h at 25° C. Reaction mixture was concentrated in vacuo, yielding a yellow solid which was dissolved in EtOAc and washed with aq. NaHCO3. Organic layer was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (10-50% EtOAc/n-Hexane) to obtain 7.8 g (34 mmol, 80% ) of the desired product.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
EtOAc n-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of benzothiazol-6-ylamine (6.4 g, 42.6 mmol) in glacial acetic acid (40 mL) was added bromine (2.18 mL) in glacial acetic acid (10 mL) dropwise. The reaction mixture was stirred at RT for 1 h. Water (160 mL) was added to the reaction mixture and the solid formed was extracted with ethyl acetate (3×40 mL). The combined organic fractions were washed with saturated aqueous sodium bicarbonate solution (200 mL), water (100 mL), and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated. Purification of the residue by column chromatography (20% ethyl acetate:hexanes) afforded 6.5 g (67%) of the title compound as a yellow solid. 1H NMR (300 MHz, CDCl3): δ 4.31 (br. s, 2H), 7.02 (d, J=8.4 Hz, 1H), 7.92 (d, J=8.4 Hz, 1H), 8.80 (s, 1H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods III

Procedure details

To a solution of benzo[d]thiazol-6-amine (100 mg, 0.67 mmol) in 6 ml CHCl3 was added Br2 (42 mg, 0.27 mmol) in CHCl3 (10 ml) dropwise about 15 min. The mixture was concentrated under reduced pressure, and the residue was crystallized from DCM:MeOH (5:1) to give 7-bromobenzo[d]thiazol-6-amine (80 mg, 80%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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